molecular formula C12H14N2O B1303208 4-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Methyl]Benzenol CAS No. 75998-99-1

4-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Methyl]Benzenol

Cat. No.: B1303208
CAS No.: 75998-99-1
M. Wt: 202.25 g/mol
InChI Key: WCAVDWUYRBVRMN-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenol group attached to a pyrazole ring, which is further substituted with two methyl groups at positions 3 and 5. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Methyl]Benzenol typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then reacted with a suitable phenol derivative under basic conditions to yield the final product. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and potassium hydroxide (KOH) as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Methyl]Benzenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine, thereby affecting neural transmission . The compound’s interaction with other molecular targets, such as receptors and ion channels, is also under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenol group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-12(9(2)14-13-8)7-10-3-5-11(15)6-4-10/h3-6,15H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAVDWUYRBVRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377121
Record name 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75998-99-1
Record name 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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